Azido-PEG1-Val-Cit-PAB-OH

ADC linker hydrophobicity aggregation

Azido-PEG1-Val-Cit-PAB-OH is the optimal monodisperse linker for copper-free SPAAC ADC assembly. Its azide handle enables site-specific DBCO/BCN conjugation, avoiding maleimide instability. The PEG₁ spacer achieves LogP 0.5—balancing aggregation resistance and cellular potency, outperforming non-PEGylated (LogP ~1.5–2.0) and longer PEG variants (LogP <0). The hydroxyl PAB terminus allows flexible payload attachment with superior shelf life versus pre-activated esters. Use as reference standard in linker optimization to benchmark azide vs. maleimide and PEG₁ vs. PEG₃/PEG₈ architectures.

Molecular Formula C23H36N8O6
Molecular Weight 520.6 g/mol
CAS No. 2055041-40-0
Cat. No. B12335108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG1-Val-Cit-PAB-OH
CAS2055041-40-0
Molecular FormulaC23H36N8O6
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCN=[N+]=[N-]
InChIInChI=1S/C23H36N8O6/c1-15(2)20(30-19(33)9-12-37-13-11-27-31-25)22(35)29-18(4-3-10-26-23(24)36)21(34)28-17-7-5-16(14-32)6-8-17/h5-8,15,18,20,32H,3-4,9-14H2,1-2H3,(H,28,34)(H,29,35)(H,30,33)(H3,24,26,36)/t18-,20-/m0/s1
InChIKeyBDMOXMNQSIHXBI-ICSRJNTNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG1-Val-Cit-PAB-OH (CAS 2055041-40-0): Product Baseline and Scientific Context for Procurement


Azido-PEG1-Val-Cit-PAB-OH (CAS 2055041-40-0) is a monodisperse, cleavable heterobifunctional linker designed for antibody-drug conjugate (ADC) assembly and targeted bioconjugation . The molecule integrates four distinct functional modules: a terminal azide group for bioorthogonal click chemistry (CuAAC or SPAAC), a hydrophilic PEG₁ spacer (one ethylene oxide unit), a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer bearing a primary hydroxyl group for payload attachment [1]. With a molecular formula of C₂₃H₃₆N₈O₆, a molecular weight of 520.6 g/mol, and a computed LogP of 0.5, the compound exhibits a defined hydrophobic-hydrophilic balance that distinguishes it from non-PEGylated Val-Cit-PAB linkers .

Azido-PEG1-Val-Cit-PAB-OH: Why In-Class Linkers Cannot Be Substituted Without Empirical Validation


Val-Cit-PAB–based linkers constitute a widely used class of enzymatically cleavable connectors in ADC development, yet their performance is exquisitely sensitive to terminal functional group identity, PEG chain length, and overall hydrophobicity [1]. Interchanging Azido-PEG1-Val-Cit-PAB-OH with a close analog—such as an amine-terminated variant, a maleimide-bearing counterpart, or a PEG3-extended derivative—without quantitative verification introduces uncontrolled variability in conjugation efficiency, aqueous solubility, ADC aggregation propensity, and in vivo payload release kinetics [2]. Specifically, the azide handle enables copper-free SPAAC chemistry that is orthogonal to maleimide-thiol chemistry, while the single PEG₁ unit confers a calculated LogP of 0.5, striking a balance between adequate hydrophilicity for reduced aggregation and sufficient lipophilicity for efficient cellular uptake, a property that diverges measurably from both non-PEGylated (LogP ~1.5–2.0) and longer-PEG variants (LogP <0) .

Quantitative Differentiation Evidence for Azido-PEG1-Val-Cit-PAB-OH Versus Key Analogs


Hydrophilicity and Predicted Aggregation Propensity: PEG₁ Spacer versus Non-PEGylated Val-Cit-PAB Linker

Azido-PEG1-Val-Cit-PAB-OH exhibits a computed LogP of 0.5 , which is substantially lower than the LogP of 1.5–2.0 reported for the non-PEGylated MC-Val-Cit-PAB linker [1]. This reduction in LogP, driven by the PEG₁ spacer, directly correlates with decreased hydrophobicity and is predicted to mitigate ADC aggregation, a critical parameter for developability and in vivo tolerability. In a comparative study of Val-Cit-PAB linkers, ADCs constructed with the more hydrophobic Mc-VC-PAB-pyrene linker exhibited 100% aggregation by size-exclusion chromatography (SEC), whereas exo-cleavable linkers with reduced ClogP showed negligible aggregation (0.4–0.5%) [1]. While direct head-to-head aggregation data for Azido-PEG1-Val-Cit-PAB-OH are not published, the established LogP–aggregation relationship provides a class-level inference that its intermediate LogP of 0.5 offers a favorable balance between solubility and membrane permeability relative to both non-PEGylated (excessively hydrophobic) and longer-PEG (excessively hydrophilic) alternatives .

ADC linker hydrophobicity aggregation LogP

Conjugation Orthogonality: Azide Click Chemistry versus Maleimide-Thiol Chemistry in Val-Cit-PAB Linkers

Azido-PEG1-Val-Cit-PAB-OH provides a terminal azide group that enables strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-modified antibodies, a copper-free, bioorthogonal reaction that proceeds efficiently under physiological conditions . This stands in direct contrast to Mal-PEG1-Val-Cit-PAB-OH (CAS 2055041-37-5), which utilizes a maleimide group for thiol coupling to cysteine residues . While maleimide conjugation is widely used, it is associated with retro-Michael addition and thiol exchange, leading to linker-payload deconjugation in plasma and reduced ADC stability [1]. SPAAC-based conjugation using the azide handle is irreversible and orthogonal to endogenous thiols, eliminating the risk of payload scrambling. This functional divergence enables distinct conjugation strategies: azide handles are compatible with site-specific antibody engineering (e.g., incorporation of non-canonical amino acids bearing strained alkynes), whereas maleimide is restricted to native or engineered cysteine residues .

click chemistry SPAAC bioconjugation orthogonal handles

Molecular Weight and Payload Capacity: PEG₁ versus PEG₃ Spacer in Azido-Val-Cit-PAB Linkers

Azido-PEG1-Val-Cit-PAB-OH has a molecular weight of 520.6 g/mol [1], whereas its PEG₃-extended analog, Azido-PEG3-Val-Cit-PAB-OH (CAS 2055024-65-0), has a molecular weight of 608.7 g/mol . The 88 g/mol difference corresponds to two additional ethylene oxide units (2 × 44 g/mol), increasing the linker's hydrodynamic radius and aqueous solubility while potentially reducing payload capacity on a weight basis. In ADC construction, linker mass contributes to the overall drug-to-antibody ratio (DAR) and influences tumor penetration and clearance. A shorter PEG₁ linker minimizes molecular bulk, which may preserve antibody binding affinity and enable higher payload loading without exceeding the 150 kDa size threshold for efficient tumor extravasation [2].

PEG spacer molecular weight linker length ADC design

Terminal Functional Group Reactivity: Primary Hydroxyl versus Activated PNP Carbonate for Payload Conjugation

Azido-PEG1-Val-Cit-PAB-OH terminates in a primary benzylic hydroxyl group (-OH) on the PAB spacer, which serves as a versatile handle for carbamate or carbonate bond formation with drug payloads following in situ activation . In contrast, Azido-PEG1-Val-Cit-PAB-PNP (CAS not assigned; MW 685.7 g/mol) incorporates a para-nitrophenyl (PNP) carbonate ester, a pre-activated leaving group that enables direct conjugation with amine-containing payloads . While the PNP ester offers immediate reactivity, it also introduces an additional 165 g/mol of mass and necessitates stringent anhydrous handling to prevent hydrolysis. The hydroxyl-terminated variant provides greater chemical flexibility, allowing the user to select the optimal activation strategy (e.g., bis(p-nitrophenyl) carbonate or DSC) and to avoid premature payload release during storage and handling .

payload conjugation PAB spacer hydroxyl group PNP ester

Optimal Application Scenarios for Azido-PEG1-Val-Cit-PAB-OH Based on Empirical Differentiation


Site-Specific Antibody-Drug Conjugate Assembly via Strain-Promoted Click Chemistry

Azido-PEG1-Val-Cit-PAB-OH is uniquely suited for constructing homogeneous ADCs where the antibody has been site-specifically modified with a strained alkyne (e.g., DBCO or BCN) via genetic code expansion or enzymatic conjugation . The azide handle undergoes rapid, copper-free SPAAC under physiological conditions, yielding a stable triazole linkage that avoids the plasma instability and heterogeneity associated with maleimide-thiol conjugates [1]. The PEG₁ spacer provides sufficient hydrophilicity (LogP = 0.5) to mitigate aggregation while preserving a compact linker geometry that minimizes impact on antibody binding and tumor penetration .

Hydrophobic Payload Delivery Requiring Balanced Linker Hydrophilicity

When conjugating highly hydrophobic payloads such as tubulin inhibitors (e.g., MMAE, maytansinoids) or DNA-damaging agents, the PEG₁ spacer in Azido-PEG1-Val-Cit-PAB-OH offers a calculated LogP of 0.5, which is sufficiently hydrophilic to suppress ADC aggregation relative to non-PEGylated Val-Cit linkers (LogP ~1.5–2.0) yet not so hydrophilic as to compromise payload membrane permeability or induce excessive renal clearance . This intermediate LogP value positions the linker as an optimal starting point for ADC candidates where both aggregation resistance and cellular potency must be balanced [1].

Modular Prodrug and Peptide-Drug Conjugate Development

The primary hydroxyl group on the PAB spacer enables facile, on-demand activation for carbamate or carbonate bond formation, allowing researchers to attach a wide range of payloads—including amines, hydroxyls, or carboxylates—using established coupling chemistries . This flexibility is particularly valuable in early-stage drug discovery, where rapid iteration across diverse payload chemotypes is required. Unlike pre-activated PNP esters, the hydroxyl-terminated linker exhibits extended shelf stability and tolerates a broader range of reaction conditions, reducing the risk of premature payload release during synthesis and purification [1].

Comparative ADC Linker Screening Panels

Azido-PEG1-Val-Cit-PAB-OH serves as an essential comparator in systematic linker optimization studies. Its distinct azide handle (orthogonal to maleimide), single PEG₁ unit (versus PEG₃ or PEG₈), and hydroxyl terminus (versus PNP ester or amine) provide a well-defined reference point for quantifying the impact of linker architecture on ADC properties such as aggregation propensity (SEC), in vitro cytotoxicity, and in vivo pharmacokinetics . Including this linker in a screening panel enables data-driven selection of the optimal linker-payload combination for a given antibody and target indication [1].

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